![molecular formula C11H15BrO2 B5330683 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, also known as norbornene-2-carboxylic acid, is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds such as norbornene-based polymers, which have potential applications in drug delivery, tissue engineering, and other biomedical fields. It has also been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various compounds, including polymers and pharmaceuticals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid have not been extensively studied. However, it has been reported to exhibit cytotoxicity towards various cancer cell lines, indicating potential applications in cancer therapy. It has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is its high reactivity towards various nucleophiles, making it a versatile building block for the synthesis of various compounds. However, its cytotoxicity and potential health hazards should be taken into consideration when handling the compound in the laboratory.
Direcciones Futuras
There are several future directions for the research and development of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid. One potential direction is the synthesis of novel polymers and materials using this compound as a building block. Another direction is the development of new pharmaceuticals and agrochemicals using this compound as a precursor. Further studies on the mechanism of action and cytotoxicity of this compound are also needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves the reaction of norbornene with bromine in the presence of a catalyst such as aluminum bromide. The resulting product is then treated with sodium hydroxide to obtain the desired carboxylic acid. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the compound.
Propiedades
IUPAC Name |
(2E)-2-(bromomethylidene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-10(2)7-3-4-11(5-7,9(13)14)8(10)6-12/h6-7H,3-5H2,1-2H3,(H,13,14)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSDPSEVZZPPA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=CBr)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=C/Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
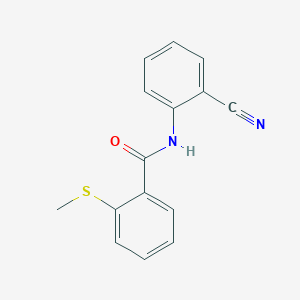
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
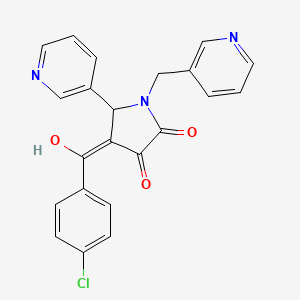
![4-[2-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5330668.png)
![3-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5330676.png)
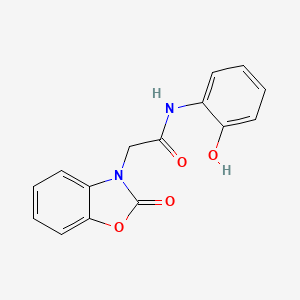
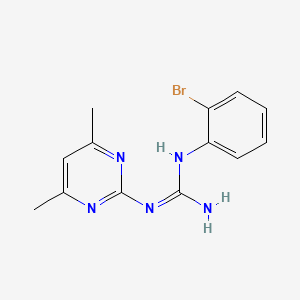
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)
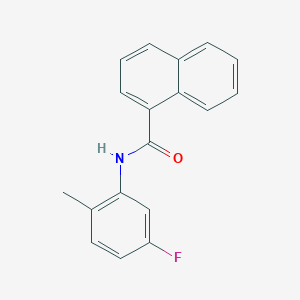
![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)